2-Iodothiobenzamide
Overview
Description
2-Iodothiobenzamide is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar iodinated benzamide derivatives. For instance, the oxidative coupling of 2-aminobenzamides with aryl methyl ketones catalyzed by molecular iodine is mentioned, which could be a relevant reaction for the synthesis of iodinated benzamide derivatives .
Synthesis Analysis
The synthesis of related compounds, such as quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, involves the catalytic use of iodine, which suggests that iodine plays a crucial role in the transformation of benzamide derivatives . Another synthesis method for related compounds involves the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides, followed by ring closure to produce quinazoline-4-thiones . These methods could potentially be adapted for the synthesis of 2-iodothiobenzamide.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using NMR, IR, and Raman spectroscopy . These techniques could be applied to 2-iodothiobenzamide to determine its structure and preferred tautomeric forms. Additionally, the study of 2,6-dichlorobenzamide provides insights into the molecular structure analysis through spectroscopy and computational methods, which could be relevant for the structural determination of 2-iodothiobenzamide .
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 2-iodothiobenzamide, but they do provide information on the reactivity of similar compounds. For example, the transformation of 2-aminobenzamides in the presence of iodine suggests potential reactivity pathways for iodinated benzamide derivatives . The ring closure reactions and tautomerism discussed in the synthesis of quinazoline-4-thiones from 2-benzoylaminothiobenzamides could also be relevant for understanding the chemical behavior of 2-iodothiobenzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iodothiobenzamide can be inferred from the studies on related compounds. For instance, the stability of 2-chlorobenzamide in various pH environments and its hydrolysis rates provide a basis for predicting the stability and reactivity of 2-iodothiobenzamide in similar conditions . The spectroscopic analysis and thermodynamic parameters of 2,6-dichlorobenzamide, including its HOMO-LUMO gap and molecular electrostatic potential, offer a comparative framework for assessing the properties of 2-iodothiobenzamide .
Scientific Research Applications
Quantum Dots for Imaging and Diagnostics : 2-Iodothiobenzamide may play a role in the synthesis and functionalization of quantum dots (Qdots). Qdots are used in biological applications such as high-resolution cellular imaging, in vivo observation of cell trafficking, tumor targeting, and diagnostics. These applications have significant potential for studying intracellular processes and for use in medical imaging and disease diagnosis (Michalet et al., 2005).
C-S Bond Formation in Organic Synthesis : 2-Iodothiobenzamide is utilized in organic synthesis, specifically in the formation of C-S bonds. This process is important for creating compounds like 2-substituted benzothiazoles, which have applications in pharmaceuticals and materials science. The use of Pd/C as a catalyst in these reactions demonstrates a method that is ligand-free, additive-free, and operates under mild conditions, making it more environmentally friendly and potentially more cost-effective (Cheng et al., 2014).
Thyroid Hormone Research and Metabolic Studies : Although not directly about 2-Iodothiobenzamide, research on iodothyronine deiodinases, which are related to iodine chemistry, highlights the importance of iodine compounds in thyroid hormone research. This research has implications for understanding metabolic diseases and may indirectly inform the study of 2-Iodothiobenzamide and similar compounds (Bianco et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-iodobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROXPQIFIILRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231206 | |
Record name | Thiobenzamide, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodothiobenzamide | |
CAS RN |
81568-85-6 | |
Record name | Thiobenzamide, 2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiobenzamide, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.